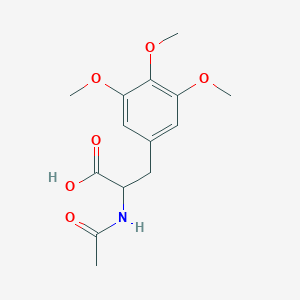
2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C13H19NO6. It is a derivative of phenylpropanoic acid and features a trimethoxyphenyl group, which is known for its diverse biological activities. This compound is found in various herbs and spices, including Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with malonic acid in the presence of a base to form 3,4,5-trimethoxycinnamic acid.
Reduction: The cinnamic acid is then reduced to 3,4,5-trimethoxyphenylpropanoic acid using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the amino group to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various biologically active compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer and anti-microbial activities.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
3-(3,4,5-Trimethoxyphenyl)propanoic acid: A closely related compound with similar biological activities.
3,4,5-Trimethoxybenzenepropanoic acid: Another derivative with comparable properties.
Uniqueness: 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid is unique due to its acetylamino group, which enhances its biological activity and specificity compared to other similar compounds .
Propiedades
Número CAS |
18111-20-1 |
|---|---|
Fórmula molecular |
C14H19NO6 |
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
2-acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO6/c1-8(16)15-10(14(17)18)5-9-6-11(19-2)13(21-4)12(7-9)20-3/h6-7,10H,5H2,1-4H3,(H,15,16)(H,17,18) |
Clave InChI |
CLKLJJWOJMKFII-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















